3-Tert-butyl-5-hydroxybenzamide
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Overview
Description
3-Tert-butyl-5-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, featuring a tert-butyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-hydroxybenzamide typically involves the condensation of 3-Tert-butyl-5-hydroxybenzoic acid with an amine under specific conditions. One common method is the direct condensation of the carboxylic acid and amine in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the reaction efficiency and yield, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-Tert-butyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The tert-butyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound shares a similar structure but has an aldehyde group instead of an amide group.
3,5-Di-tert-butyl-4-hydroxytoluene: Known for its antioxidant properties, this compound has a methyl group instead of an amide group.
N′-(3-Tert-butyl-5-nitro-2-hydroxybenzylidene)-isonicotinohydrazide: This compound features a nitro group and is used in coordination chemistry.
Uniqueness
3-Tert-butyl-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl and hydroxyl groups provide a balance of steric hindrance and hydrogen bonding capability, making it a versatile compound in various chemical and biological contexts.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-tert-butyl-5-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-4-7(10(12)14)5-9(13)6-8/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
RRBROOCKNANVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
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